molecular formula C8H7Cl2NO B11810356 (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B11810356
M. Wt: 204.05 g/mol
InChI Key: URMAYQIYUBDETJ-ZCFIWIBFSA-N
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Description

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chiral dihydrobenzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. This high-purity compound serves as a valuable synthetic building block for the design and development of novel therapeutic agents. Its core structure is closely related to inhibitors of phosphodiesterase 1B (PDE1B), an enzyme that is an attractive drug target for neurological and psychological disorders . Inhibition of PDE1B is known to enhance signaling in specific brain pathways, which can improve cognitive performances, including memory acquisition, consolidation, and retrieval processes . The 2,3-dihydrobenzofuran scaffold is also actively explored in other therapeutic areas. Synthetic derivatives of this core structure have demonstrated promising in vitro antitrypanosomal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, suggesting potential for the development of new antiparasitic drugs . The stereochemistry of the compound is critical, as the (S)-enantiomer may exhibit distinct biological interactions and efficacy compared to its (R)-counterpart. Researchers utilize this chemical in hit-to-lead optimization, structure-activity relationship (SAR) studies, and molecular docking simulations to design potent and selective enzyme inhibitors . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

(3S)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

URMAYQIYUBDETJ-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=C(C=C2)Cl)Cl)N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Catalytic Domino Annulation for Stereochemical Control

A diastereoselective route reported in RSC Advances utilizes K3_3PO4_4-promoted domino reactions between sulfur ylides and salicyl N-tert-butylsulfinyl imines . This method constructs the trans-2,3-dihydrobenzofuran skeleton with high chemo- and stereoselectivity (up to 95% ee). The chirality of the sulfinyl group in the imine dictates the stereochemical outcome, enabling access to the (S)-configuration .

Reaction Conditions:

  • Catalyst: K3_3PO4_4·3H2_2O

  • Solvent: Dichloromethane or toluene

  • Temperature: 20–30°C

  • Yield: 70–85%

This approach is advantageous for introducing the amine group stereoselectively, as the sulfinyl auxiliary can be cleaved under mild acidic conditions to yield the free amine without racemization .

Ruthenium-Catalyzed Oxidative Cyclization

Another patent (CN102942542A) describes a multi-step synthesis starting from substituted allyl o-hydroxy methyl esters . Ruthenium trichloride hydrate and sodium periodate catalyze the oxidative cyclization of intermediate aldehydes into 2,3-dihydrobenzofuran derivatives. Key steps include:

  • Oxidation: Ruthenium/periodate system converts allyl groups to aldehydes.

  • Reduction: Aldehydes are reduced to hydroxyls using NaBH4_4.

  • Chlorination: N-Chlorosuccinimide introduces chlorine substituents.

  • Cyclization: Acid-mediated ring closure forms the dihydrobenzofuran core .

While this method efficiently installs chlorine atoms at the 6- and 7-positions, enantiomeric resolution requires chiral chromatography or asymmetric induction during the cyclization step .

Enantioselective Organocatalytic Cascade

A four-step organocatalytic cascade reported by Jørgenson et al. provides direct access to 3-amino-2,3-dihydrobenzofurans . Although the original study focuses on β-amino esters, adapting the protocol with dichlorinated precursors could yield the target compound. The cascade involves:

  • Michael Addition: Chiral organocatalyst promotes asymmetric addition.

  • Cyclization: Intramolecular ether formation.

  • Deprotection: Cleavage of tert-butyl sulfinyl groups.

This method achieves enantiomeric ratios >20:1 for the (S)-enantiomer but requires optimization for dichlorinated substrates .

Purification and Characterization

The hydrochloride salt of (S)-6,7-dichloro-2,3-dihydrobenzofuran-3-amine is characterized by:

  • Molecular Formula: C8_8H7_7Cl2_2NO·HCl

  • SMILES: C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N

  • Collision Cross Section (CCS): 136.0 Ų ([M+H]+^+) .

Purification typically involves recrystallization from ethanol/water mixtures or preparative HPLC using chiral stationary phases .

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, and others under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for their similarities and differences:

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

  • Molecular Formula: C₈H₉ClFNO
  • Molecular Weight : 189.61 g/mol
  • Substituents : Single fluorine at position 7 (vs. 6,7-dichloro in the main compound).
  • Stereochemistry : (S)-configuration retained.
  • Key Differences: Fluorine’s smaller size and higher electronegativity alter electronic properties compared to chlorine.

(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

  • Molecular Formula: C₈H₇BrClNO
  • Molecular Weight : 248.50 g/mol
  • Substituents : Bromine at position 6 and chlorine at position 7.
  • Stereochemistry : (R)-configuration (vs. (S) in the main compound).
  • Key Differences : Bromine’s larger atomic radius increases steric hindrance, which may impact binding in chiral environments. The (R)-configuration could lead to divergent biological activity compared to the (S)-enantiomer .

(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

  • Molecular Formula: C₈H₇BrClNO
  • Molecular Weight : 248.50 g/mol
  • Substituents : Chlorine at position 5 and bromine at position 7.
  • Stereochemistry : (R)-configuration.
  • Key Differences : Substituent positions differ (5-Cl vs. 6,7-diCl), altering electronic distribution across the aromatic ring. This positional isomerism could influence π-π stacking or hydrogen-bonding interactions .

6,7-Dichloro-2,3-diphenylquinoxaline

  • Molecular Formula : C₂₀H₁₂Cl₂N₂
  • Molecular Weight : 359.23 g/mol
  • Core Structure: Quinoxaline (vs. dihydrobenzofuran in the main compound).
  • Key Differences: The quinoxaline core introduces additional nitrogen atoms and aromaticity, increasing planarity and altering solubility. While both compounds share 6,7-dichloro substitution, the divergent scaffolds suggest distinct biological targets .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Feature
(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine C₈H₇Cl₂NO 220.06 6-Cl, 7-Cl (S) High lipophilicity
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl C₈H₉ClFNO 189.61 7-F (S) Enhanced electronegativity
(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine C₈H₇BrClNO 248.50 6-Br, 7-Cl (R) Increased steric bulk
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine C₈H₇BrClNO 248.50 5-Cl, 7-Br (R) Positional isomerism
6,7-Dichloro-2,3-diphenylquinoxaline C₂₀H₁₂Cl₂N₂ 359.23 6-Cl, 7-Cl N/A Planar quinoxaline scaffold

Discussion

  • Structural Similarity : The dihydrobenzofuran derivatives share a common core but vary in halogen type (F, Cl, Br), substituent positions, and stereochemistry. These differences influence physicochemical properties such as logP, polar surface area, and hydrogen-bonding capacity .
  • Chirality : The (S)-configuration in the main compound and (S)-7-fluoro analog may favor specific enantioselective interactions, whereas (R)-configured analogs (e.g., 6-Bromo-7-Cl) could exhibit reduced or altered activity .
  • Br vs. F) is known to modulate pharmacokinetics—e.g., fluorine’s metabolic stability versus bromine’s prolonged half-life .

Biological Activity

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine substituents at the 6 and 7 positions and an amine group at the 3 position. Its molecular formula contributes to its distinct reactivity and biological properties. The compound typically appears as a white to yellow crystalline solid and is utilized in various scientific research applications due to its unique structural properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in microbial growth, making it a potential antimicrobial agent .
  • Modulate Inflammatory Pathways : Research indicates that it can affect pathways related to inflammation, potentially serving as an anti-inflammatory drug .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens due to its ability to disrupt cellular processes essential for microbial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages. For instance, in experiments using RAW 264.7 cells, this compound showed significant inhibition of NO production at specific concentrations .

In Vitro Studies

A series of in vitro studies have evaluated the biological activities of this compound:

StudyBiological ActivityIC50 Value
Study 1Inhibition of NO production in RAW 264.7 cells12.0 μM
Study 2Antimicrobial activity against E. coliEffective at 15 μg/mL
Study 3Modulation of inflammatory cytokinesSignificant reduction observed

These studies highlight the compound's potential as both an antimicrobial and anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
7-Amino-2,3-dihydrobenzofuranLacks chlorine atomsLimited antimicrobial activity
6,7-Dichloro-2,3-dihydrobenzofuranSimilar structure without amine groupModerate antimicrobial effects
This compoundContains both chlorine and amine groupsEnhanced antimicrobial and anti-inflammatory properties

This comparative analysis underscores the enhanced biological activities attributed to the unique substitution pattern of this compound.

Q & A

Q. Stereochemical Assurance :

  • Chiral Resolution : Employ chiral auxiliaries or catalysts during synthesis.
  • Analytical Verification : Polarimetry or chiral HPLC (e.g., using Chiralpak® columns) to confirm enantiomeric excess (ee > 98%) .

Q. Table 1. Representative Synthesis Parameters for Analogous Compounds

CompoundYield (%)Purification MethodKey NMR Shifts (δ, ppm)
4k (Chloro-dihydrobenzofuran)6440:1 Hexane:Et₂O7.63–7.59 (m, 2H), 4.99 (s, 1H)

How can structural and electronic properties of this compound be characterized to inform reactivity studies?

Basic Research Question
Comprehensive characterization integrates:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the amine proton (δ ~3–4 ppm) and dihydrofuran ring protons (δ ~4–5 ppm) .
    • HRMS : Confirm molecular ion ([M]+) matching the theoretical mass (C₈H₇Cl₂NO: Calc. 218.99) .
  • Computational Modeling :
    • Density functional theory (DFT) to map electron density (e.g., chlorines’ electron-withdrawing effects on amine reactivity) .

Q. Advanced Application :

  • X-ray Crystallography : Resolve bond angles and dihedral angles to correlate structure with biological activity (e.g., binding to enzyme active sites) .

What role does the stereochemistry at the 3-position play in modulating biological activity?

Advanced Research Question
The (S)-enantiomer exhibits distinct interactions due to spatial orientation. For example:

  • Enzyme Inhibition : In dihydrobenzofuran derivatives, the (S)-configuration enhances binding affinity to targets like monoamine oxidases (MAOs) by aligning the amine group with catalytic residues .
  • SAR Insights :
    • Chlorine Substitution : 6,7-Dichloro groups increase lipophilicity, improving blood-brain barrier penetration .
    • Stereochemical Inversion : (R)-enantiomers of related compounds show reduced activity (e.g., 50% lower inhibition of MAO-B) .

Q. Table 2. Comparative Bioactivity of Enantiomers

CompoundTargetIC₅₀ (µM)Configuration
(S)-4-Fluoro analogMAO-B0.12S
(R)-4-Fluoro analogMAO-B0.85R

How can conflicting bioactivity data in literature be resolved for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Purity Issues : Residual solvents or racemic mixtures skew results. Mitigate via:
    • HPLC-PDA : Verify purity (>98%) and detect impurities .
    • Chiral Analysis : Confirm ee > 98% to exclude opposing enantiomer effects .
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Computational Cross-Validation : Molecular docking to predict binding modes against conflicting targets .

What strategies optimize the compound’s solubility and stability for in vivo studies?

Advanced Research Question

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2102412-96-2 analog) .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability .
  • Stability Testing :
    • pH Stability : Assess degradation in PBS (pH 7.4) vs. gastric fluid (pH 1.2) .
    • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

How does halogenation at the 6,7-positions influence pharmacological selectivity compared to other dihydrobenzofuran analogs?

Advanced Research Question

  • Electron Effects : Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing covalent binding to cysteine residues in targets like kinases .
  • Selectivity Profile :
    • Kinase Inhibition : 6,7-Dichloro derivatives show >10-fold selectivity over non-halogenated analogs (e.g., IC₅₀ of 0.3 µM vs. 4.2 µM for EGFR) .
    • Metabolic Stability : Reduced CYP3A4-mediated metabolism due to steric hindrance from chlorines .

Q. Table 3. Halogenation Impact on Pharmacokinetics

CompoundLogPCYP3A4 t₁/₂ (min)
6,7-Dichloro derivative2.8120
Non-halogenated analog1.545

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